4-chloro-Thieno[3,2-c]pyridine-7-carboxamide
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Overview
Description
4-chloro-Thieno[3,2-c]pyridine-7-carboxamide is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by a fused bicyclic structure containing both sulfur and nitrogen atoms within its ring system. It has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
Target of Action
The primary target of 4-chloro-Thieno[3,2-c]pyridine-7-carboxamide is the G protein-coupled receptor kinase 2 (GRK2) according to the research . GRK2 is a kinase enzyme that plays a crucial role in regulating the function of G protein-coupled receptors (GPCRs). These receptors are involved in a wide range of physiological processes, and their dysregulation can lead to various diseases.
Mode of Action
This compound: interacts with its target GRK2 by mimicking ATP, the energy currency of the cell . The compound fits into the ATP binding pocket of the kinase, inhibiting its activity . This interaction is facilitated by the compound’s bicyclic heteroaromatic motif, which forms hydrogen bonds with the hinge region of the kinase .
Biochemical Pathways
The inhibition of GRK2 by This compound affects the downstream signaling pathways of GPCRs . By inhibiting GRK2, the compound prevents the phosphorylation and subsequent desensitization of GPCRs, thereby modulating their signaling pathways .
Pharmacokinetics
The pharmacokinetic properties of This compound The compound’s lipophilic ligand efficiency and good affinity suggest favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular effect of This compound is the inhibition of GRK2 activity, which results in the modulation of GPCR signaling . On a cellular level, this can affect a variety of processes depending on the specific GPCR involved, potentially leading to therapeutic effects in diseases where GPCR signaling is dysregulated .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins. For instance, it has been identified as a potential inhibitor of the GRK2 kinase . The interaction between this compound and kinase proteins is based on the conserved mode they interact with the hinge region of their kinase . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group .
Cellular Effects
4-Chlorothieno[3,2-c]pyridine-7-carboxamide influences cell function by inhibiting the GRK2 kinase . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules and enzyme inhibition . The ring nitrogen of the compound forms a hydrogen bond with a backbone amide NH-group of the kinase, inhibiting its function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-Thieno[3,2-c]pyridine-7-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromo acetophenone with 3,4-dimethoxy benzaldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the thienopyridine core . Further functionalization with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile can produce the desired this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity while minimizing waste and production costs .
Chemical Reactions Analysis
Types of Reactions
4-chloro-Thieno[3,2-c]pyridine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the thienopyridine core .
Scientific Research Applications
4-chloro-Thieno[3,2-c]pyridine-7-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-c]pyridine: Another member of the thienopyridine family with similar biological activities.
Thieno[3,4-b]pyridine: A related compound with a different ring fusion pattern, leading to distinct chemical properties.
Uniqueness
4-chloro-Thieno[3,2-c]pyridine-7-carboxamide is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted drug design and development .
Properties
IUPAC Name |
4-chlorothieno[3,2-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2OS/c9-7-4-1-2-13-6(4)5(3-11-7)8(10)12/h1-3H,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSVIWBDZFVRNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=NC=C2C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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